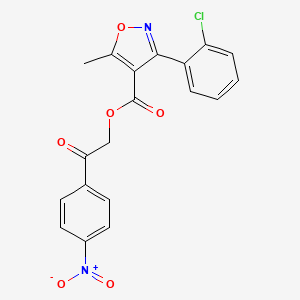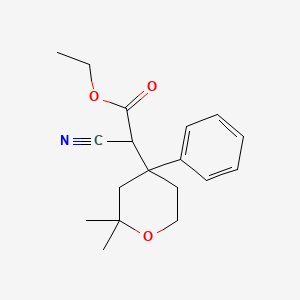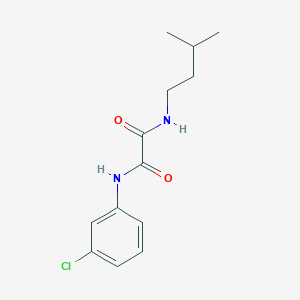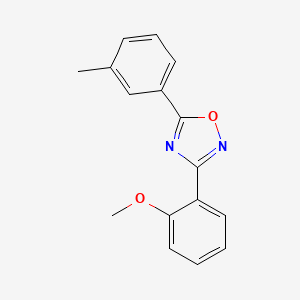![molecular formula C17H16N4O8 B5216867 dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate, also known as MNBC, is a chemical compound that has been used in scientific research for its potential therapeutic properties. MNBC is a derivative of carbamate and is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate works by binding to the active site of enzymes and inhibiting their activity. This leads to an accumulation of acetylcholine in the brain, which can improve cognitive function. Additionally, dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on enzyme activity, dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been shown to have other biochemical and physiological effects. For example, studies have demonstrated that dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate can reduce the production of reactive oxygen species and lipid peroxidation in cells, which may help protect against oxidative damage. dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate. One area of interest is the development of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate derivatives with improved potency and selectivity for specific enzymes. Additionally, further studies are needed to investigate the potential therapeutic applications of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate, including its use in the treatment of Alzheimer's disease and other neurological disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate, which may provide insights into its potential therapeutic mechanisms.
Synthesemethoden
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate can be synthesized through a multi-step process that involves the reaction of 3-nitro-4,1-phenylenediamine with dimethyl carbonate in the presence of a catalyst. The resulting product is then treated with phosgene and a base to form dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate.
Wissenschaftliche Forschungsanwendungen
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This has led to investigations into the use of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate as a treatment for Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O8/c1-28-16(22)18-12-5-3-10(14(8-12)20(24)25)7-11-4-6-13(19-17(23)29-2)9-15(11)21(26)27/h3-6,8-9H,7H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWQZWDURZNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)CC2=C(C=C(C=C2)NC(=O)OC)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5216788.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B5216791.png)


![4-[4-(1-piperidinylcarbonyl)benzyl]morpholine](/img/structure/B5216833.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216838.png)
![3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B5216846.png)
![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)

![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)
